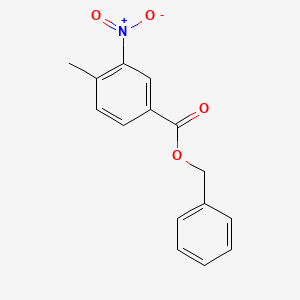

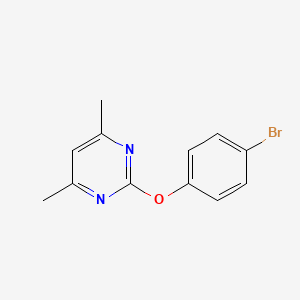

benzyl 4-methyl-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4-Methyl-3-Nitrobenzoate is a chemical compound of interest in organic synthesis and material science due to its unique structural and functional properties. Its study encompasses its synthesis, molecular structure, reactivity, and both its physical and chemical properties.

Synthesis Analysis

The synthesis of benzyl 4-methyl-3-nitrobenzoate involves several key steps, including nitration, benzoylation, and specific substitutions on the benzene ring. Although direct synthesis routes for this compound are not extensively documented, related compounds provide insights into potential methods. For instance, the synthesis of 3-methyl-4-nitrobenzoic acid through catalytic oxidation with molecular oxygen is indicative of the strategies that might be employed for the nitration step of similar compounds (Cai & Shui, 2005).

Molecular Structure Analysis

The molecular structure of benzyl 4-methyl-3-nitrobenzoate, and related compounds, often feature complex hydrogen-bonding patterns and electronic polarization, contributing to their physical and chemical behaviors. For example, various isomeric forms can exhibit hydrogen-bonded sheets or chains based on their nitro and amino group orientations (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactivity studies include reactions with Grignard reagents and nucleophilic substitutions, indicating the compound's reactivity towards organometallic reagents and its potential utility in further synthetic applications. An example relevant to this context is the reaction of similar nitro-substituted compounds with benzyl and allylic Grignard reagents, showcasing the diverse reactivity patterns these molecules can exhibit (Hisaoka et al., 1975).

Physical Properties Analysis

The physical properties of benzyl 4-methyl-3-nitrobenzoate, such as melting points, solubility, and crystal structure, are critical for understanding its behavior in various solvents and conditions. Studies on related compounds, like the crystal structure analysis of benzyl 4-chloro-3-nitrobenzoate, provide insights into how substitutions on the benzene ring can affect these properties (de Souza et al., 2006).

Propiedades

IUPAC Name |

benzyl 4-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-11-7-8-13(9-14(11)16(18)19)15(17)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMMUHNFJSEHCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-methyl-3-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzothiazole](/img/structure/B5634057.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid](/img/structure/B5634078.png)

![2-benzyl-8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634079.png)

![7-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5634103.png)

![1-{5-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]-2-furoyl}piperidine](/img/structure/B5634121.png)

![2-(3-methoxypropyl)-8-{[(1R,2R)-2-phenylcyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634125.png)

![{1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5634133.png)

![9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634153.png)